2-(1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate
Description
This compound is a structurally complex molecule featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety linked to a 2,5-dimethylpyrrole core via a ketone-ethyl ester bridge. The nicotinate ester group at the terminal end includes a methylthio substitution at the 2-position of the pyridine ring.
Properties
Molecular Formula |
C22H20N2O5S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
[2-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C22H20N2O5S/c1-13-9-17(14(2)24(13)15-6-7-19-20(10-15)29-12-28-19)18(25)11-27-22(26)16-5-4-8-23-21(16)30-3/h4-10H,11-12H2,1-3H3 |
InChI Key |
XECZLMMQWPRUIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC3=C(C=C2)OCO3)C)C(=O)COC(=O)C4=C(N=CC=C4)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps. One common approach is to start with the benzo[d][1,3]dioxole derivative, which is then subjected to a series of reactions to introduce the pyrrole and nicotinate functionalities. The reaction conditions often involve the use of solvents such as dichloromethane (DCM) and reagents like sodium hydride (NaH) and palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nicotinate ester group using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaOMe in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s uniqueness lies in its hybrid structure, combining a benzodioxole-pyrrole scaffold with a nicotinate ester. Below is a comparative analysis with structurally related molecules:
Critical Observations
D-19’s pyridinone-methyl group is associated with kinase inhibition in preclinical studies, whereas the target’s nicotinate ester could influence solubility and metabolic stability.
Physicochemical Properties: The methylthio substituent in the target compound likely enhances lipophilicity (logP >3.5 predicted), compared to D-19’s polar carboxamide (logP ~2.8). This difference may affect membrane permeability and bioavailability.
Synthetic Challenges :
- The ester linkage in the target compound may pose stability issues under basic or enzymatic conditions, whereas D-19’s amide bond offers greater hydrolytic resistance .
Research Findings and Data Gaps
- The methylthio group’s role in nicotinate derivatives is understudied; prior work on 2-(methylthio)nicotinic acid analogs suggests modulation of NAD+ pathways, which could inform future studies .
Biological Activity
The compound 2-(1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic molecule with potential biological activities that merit detailed exploration. This article reviews its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by research findings and case studies.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into several key components:
- Benzo[d][1,3]dioxole : A fused bicyclic structure known for its pharmacological properties.
- Pyrrole : A five-membered aromatic ring contributing to the compound's stability and reactivity.
- Nicotinate : A derivative of niacin that may influence metabolic pathways.
The molecular formula is , and its molecular weight is approximately 351.41 g/mol.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrole and dioxole exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation and apoptosis pathways. Research indicates that such compounds can inhibit the proliferation of cancer cells by affecting the expression of c-Myc and other related proteins .
| Cell Line | IC50 (µM) | Reference Compound | Effect |
|---|---|---|---|
| HCT-116 | 17.16 | Doxorubicin | Cytotoxicity observed |
| MCF-7 | 16.19 | Doxorubicin | Cytotoxicity observed |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research has shown that derivatives with similar structures exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.
- Study Findings : In vitro studies revealed limited antimicrobial activity against certain bacterial pathogens, suggesting potential for development as an antimicrobial agent .
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.03 | Moderate |
| Escherichia coli | 0.06 | Moderate |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. It has been shown to influence the release of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in inflammatory responses.
- Research Insights : The compound demonstrated varying effects on cytokine release depending on the cancer cell line used, indicating its potential as an anti-inflammatory agent in specific contexts .
Case Studies
- Xenograft Models : In vivo studies using mouse xenograft models have demonstrated that compounds structurally similar to our target compound exhibit significant antitumor efficacy with acceptable tolerability. These findings support the potential application of such compounds in clinical settings for treating hematologic malignancies and solid tumors .
- Cytotoxicity Assays : A recent study highlighted the cytotoxic effects of related compounds on glioma cell lines, where flow cytometry analysis indicated that cell death was primarily due to apoptosis induced by cell cycle arrest .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis requires multi-step protocols under controlled conditions. Key steps include:
- Use of inert atmospheres (e.g., nitrogen) to prevent oxidation of intermediates like the benzo[d][1,3]dioxole moiety .
- Solvent selection (e.g., anhydrous tetrahydrofuran or dichloromethane) to stabilize reactive intermediates .
- Temperature control (e.g., −78°C for lithiation steps) to minimize side reactions . Post-synthesis, purify via column chromatography and validate purity using HPLC (>98% purity threshold) .
Q. What spectroscopic techniques are critical for structural confirmation?
Methodological Answer: Combine 1H/13C-NMR to identify proton and carbon environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) , IR spectroscopy for functional groups (e.g., carbonyl stretch at ~1705 cm⁻¹) , and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks. Cross-reference experimental HRMS with theoretical values (e.g., Δ < 2 ppm) to resolve discrepancies caused by isotopic impurities .
Q. What safety protocols are essential during handling?
Methodological Answer:
- Use PPE : Nitrile gloves, lab coats, and EN 166-certified goggles to prevent skin/eye contact .
- Ensure ventilation : Fume hoods for reactions releasing hazardous gases (e.g., carbon monoxide) .
- Fire mitigation: Dry chemical or alcohol-resistant foam for solvent-related fires .
Q. How can researchers elucidate the compound’s stereochemistry?
Methodological Answer: Perform NOESY NMR to detect spatial proximity of protons (e.g., confirming substituent orientation on the pyrrolidine ring) . For chiral centers, use polarimetry or chiral HPLC with columns like Chiralpak AD-H .
Advanced Research Questions
Q. What reaction mechanisms govern the formation of the pyrrolidine ring in this compound?
Methodological Answer: The pyrrolidine ring likely forms via Paal-Knorr cyclization between a 1,4-diketone and a primary amine. Monitor intermediates via LC-MS and optimize catalyst systems (e.g., acetic acid or p-toluenesulfonic acid) . For palladium-catalyzed steps (e.g., coupling reactions), track ligand effects (e.g., XPhos) on regioselectivity .
Q. How should researchers address discrepancies between experimental and theoretical HRMS data?
Methodological Answer:
Q. What strategies stabilize the compound under varying pH and temperature conditions?
Methodological Answer: Conduct accelerated stability studies :
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
Methodological Answer:
- Replace the 2-(methylthio)nicotinate group with bioisosteres (e.g., pyridine-3-carboxylate) to assess binding affinity changes .
- Synthesize analogs with substituted benzo[d][1,3]dioxole moieties (e.g., 5-nitro or 5-methoxy derivatives) and test for biological activity via enzyme inhibition assays .
Q. What alternative synthetic routes exist for scalability?
Methodological Answer:
Q. How to validate analytical methods for detecting trace impurities?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
